N-benzyl-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide
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Overview
Description
N-benzyl-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide is a chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.28 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzylamine with a suitable pyridine derivative, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The process may include steps like crystallization and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-benzyl-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways that are crucial for cellular functions . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-benzyl-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide include:
- N-benzyl-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide
- N-benzyl-1-methyl-2-oxo-1,2-dihydroisoquinoline-4-carboxamide
Uniqueness
What sets this compound apart from its similar compounds is its unique structural features and the specific biological activities it exhibits. These unique properties make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-benzyl-1-methyl-2-oxopyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16-8-7-12(9-13(16)17)14(18)15-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELJDIIVHJWYPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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